REACTION_CXSMILES
|
[Na].Cl[C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5]([NH2:12])[N:4]=1.O.[CH2:14]([OH:18])[CH2:15][CH2:16][CH3:17]>>[CH2:14]([O:18][C:3]1[N:11]=[C:10]2[C:6]([NH:7][CH:8]=[N:9]2)=[C:5]([NH2:12])[N:4]=1)[CH2:15][CH2:16][CH3:17] |^1:0|
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C2NC=NC2=N1)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 140° C. for 19 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
And then the organic layer was separated
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water (400 ml) was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=NC(=C2NC=NC2=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.97 mmol | |
AMOUNT: MASS | 3.72 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |